Product packaging for 2,4-Dibromo-N-(2-fluorobenzyl)aniline(Cat. No.:CAS No. 1152619-64-1)

2,4-Dibromo-N-(2-fluorobenzyl)aniline

Cat. No.: B3341961
CAS No.: 1152619-64-1
M. Wt: 359.03 g/mol
InChI Key: IHICWGFNWDOFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-N-(2-fluorobenzyl)aniline ( 1152619-64-1) is a halogen-substituted aniline derivative of interest in advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C 13 H 10 Br 2 FN and a molecular weight of 359.03, is characterized by its high purity, often at 99% . Its structure incorporates both bromine and fluorine atoms, which are common in modern medicinal chemistry. Bromine atoms can facilitate further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, making the molecule a versatile building block for constructing more complex organic architectures. The presence of the fluorine atom, a key feature in many bioactive molecules, can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for drug discovery and development programs . As a specialized chemical intermediate, this compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Br2FN B3341961 2,4-Dibromo-N-(2-fluorobenzyl)aniline CAS No. 1152619-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-N-[(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2FN/c14-10-5-6-13(11(15)7-10)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHICWGFNWDOFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dibromo N 2 Fluorobenzyl Aniline and Its Precursors

Synthetic Pathways to 2,4-Dibromoaniline (B146533) Scaffolds

2,4-Dibromoaniline is a key intermediate whose synthesis can be approached through several established organic chemistry transformations. guidechem.comnih.gov The two principal strategies involve the direct bromination of an aniline (B41778) derivative or the reduction of a pre-brominated nitroaromatic compound.

The direct bromination of aniline is complicated by the powerful activating nature of the amino (-NH2) group. The -NH2 group is strongly ortho-, para-directing, and its high activation of the aromatic ring typically leads to polysubstitution. byjus.com When aniline is treated with bromine water, the reaction proceeds rapidly to yield 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.comyoutube.com

To achieve selective dibromination at the 2- and 4-positions, the reactivity of the amino group must be moderated. A common and effective strategy is to protect the amine via acylation, converting it to a less activating acetamido group (-NHCOCH3). youtube.comquora.com This approach involves a three-step sequence:

Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) or acetyl chloride to form acetanilide (B955). The resulting acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group, allowing for more controlled bromination. youtube.com

Bromination of Acetanilide: The acetanilide is then subjected to electrophilic bromination. While this still produces a mixture of isomers, the reaction can be controlled to favor the formation of 4-bromoacetanilide and 2,4-dibromoacetanilide.

Hydrolysis: The resulting bromo-substituted acetanilide is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the free bromo-substituted aniline.

Step Reactants Reagents/Conditions Product Reference
1. ProtectionAnilineAcetic AnhydrideAcetanilide youtube.com
2. BrominationAcetanilideBromine in Acetic Acid4-Bromoacetanilide / 2,4-Dibromoacetanilide youtube.com
3. HydrolysisBromoacetanilideAcid (e.g., H+) or Base (e.g., OH-)2,4-Dibromoaniline quora.com

An alternative brominating agent, N-bromosuccinimide (NBS), can also be used, and the regioselectivity of the reaction can be influenced by the choice of solvent. lookchem.com

An alternative pathway to 2,4-dibromoaniline involves the reduction of a nitro group on a pre-brominated benzene (B151609) ring. doubtnut.com This method circumvents the challenges of controlling aniline's high reactivity by introducing the bromine atoms before the formation of the sensitive amino group.

The general sequence is as follows:

Synthesis of 1,3-Dibromobenzene: This can be prepared from benzene through various multi-step sequences, often involving diazotization of 3-bromoaniline.

Nitration: 1,3-Dibromobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid (HNO3/H2SO4) to introduce a nitro group, yielding 2,4-dibromonitrobenzene.

Reduction: The nitro group of 2,4-dibromonitrobenzene is then reduced to an amino group. This transformation is reliably achieved using various reducing agents. Classic methods include the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl). quora.com Catalytic hydrogenation using hydrogen gas (H2) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also a common and often cleaner alternative. doubtnut.com

Starting Material Reagents/Conditions for Reduction Product Reference
2,4-DibromonitrobenzeneSn / HCl2,4-Dibromoaniline quora.com
2,4-DibromonitrobenzeneFe / HCl2,4-Dibromoaniline quora.com
2,4-DibromonitrobenzeneH2, Pd/C2,4-Dibromoaniline doubtnut.com

Preparation Routes for 2-Fluorobenzyl Halides and Derivatives

The synthesis of the target molecule requires an electrophilic 2-fluorobenzyl component. This is typically a 2-fluorobenzyl halide (bromide or chloride) for N-alkylation reactions or 2-fluorobenzaldehyde (B47322) for reductive amination.

The most direct route to 2-fluorobenzyl halides starts from 2-fluorotoluene (B1218778). Benzylic halogenation can be accomplished via a free-radical pathway. For instance, reacting 2-fluorotoluene with N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under UV light, selectively brominates the methyl group to yield 2-fluorobenzyl bromide.

Alternatively, 2-fluorobenzyl alcohol can serve as a precursor. The alcohol can be converted to the corresponding halide using standard reagents; phosphorus tribromide (PBr3) for the bromide and thionyl chloride (SOCl2) for the chloride. khanacademy.org

2-Fluorobenzaldehyde can be prepared by the oxidation of 2-fluorobenzyl alcohol or through the hydrolysis of a dihalogenated intermediate, 2-fluorobenzal chloride, which itself is formed by the radical chlorination of 2-fluorotoluene. google.com

Precursor Reagents/Conditions Product Reference
2-FluorotolueneN-Bromosuccinimide (NBS), Radical Initiator2-Fluorobenzyl bromideGeneral Knowledge
2-Fluorobenzyl alcoholPhosphorus tribromide (PBr3)2-Fluorobenzyl bromide khanacademy.org
2-Fluorobenzyl alcoholThionyl chloride (SOCl2)2-Fluorobenzyl chloride khanacademy.org
2-FluorotolueneCl2, light; then H2O/catalyst2-Fluorobenzaldehyde google.com

Formation of the N-Benzyl Linkage in 2,4-Dibromo-N-(2-fluorobenzyl)aniline

With both key precursors in hand, the final step is to form the C-N bond between the two aromatic rings. This can be achieved via two primary methods: reductive amination or direct N-alkylation.

Reductive amination is a highly effective method for forming secondary amines. organic-chemistry.org The process typically occurs in a single pot and involves two key transformations:

Imine Formation: 2,4-Dibromoaniline is mixed with 2-fluorobenzaldehyde, usually under mildly acidic conditions, to form the corresponding N-(2-fluorobenzylidene)-2,4-dibromoaniline (an imine or Schiff base) intermediate. youtube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This reduction is performed in situ by adding a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (STAB) are particularly well-suited for this reaction as they are mild enough not to reduce the starting aldehyde but will readily reduce the protonated iminium ion intermediate. youtube.com

Reactants Reagents/Conditions Reference
2,4-Dibromoaniline, 2-Fluorobenzaldehyde1. Mild acid catalyst (e.g., acetic acid) 2. Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) organic-chemistry.orgyoutube.com
2,4-Dibromoaniline, 2-FluorobenzaldehydeH2, Pd/C nih.gov

Direct N-alkylation involves the reaction of 2,4-dibromoaniline, acting as a nucleophile, with an electrophilic 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide). psu.edu The reaction is a nucleophilic substitution where the nitrogen atom's lone pair attacks the benzylic carbon, displacing the halide.

A base is generally required to neutralize the hydrohalic acid (HBr or HCl) produced during the reaction. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or organic amines. The major challenge in this method is preventing over-alkylation, where the initially formed secondary amine product reacts further with another molecule of the benzyl (B1604629) halide to form a tertiary amine. psu.edu To favor mono-alkylation, reaction conditions such as stoichiometry (using a 1:1 ratio of reactants or a slight excess of the aniline), temperature, and reaction time must be carefully controlled. psu.eduorganic-chemistry.org

Reactants Reagents/Conditions Notes Reference
2,4-Dibromoaniline, 2-Fluorobenzyl bromideBase (e.g., K2CO3, NaHCO3), Solvent (e.g., DMF, Acetonitrile)Control of stoichiometry is crucial to minimize dialkylation. psu.eduorganic-chemistry.org
2,4-Dibromoaniline, 2-Fluorobenzyl chlorideBase (e.g., Et3N), Solvent (e.g., THF)Benzyl chlorides are generally less reactive than bromides. psu.edu

Advanced Catalytic N-Arylation/N-Alkylation Approaches

The formation of the C-N bond in this compound is effectively catalyzed by transition metal complexes, primarily those based on palladium and copper. These methods offer significant advantages over traditional N-alkylation techniques, which often require harsh conditions and can lead to over-alkylation. mdma.chmdpi.com

Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. organic-chemistry.orglibretexts.org The synthesis of this compound via this method would involve the reaction of 2,4-dibromoaniline with a 2-fluorobenzyl halide (e.g., bromide or chloride). The general catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the 2-fluorobenzyl halide to the Pd(0) complex, subsequent coordination of the 2,4-dibromoaniline, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.orgwuxiapptec.com

Key components of a typical Buchwald-Hartwig reaction for this synthesis include:

Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts. wuxiapptec.com

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the efficiency of the catalytic cycle. Examples include XPhos, t-BuXPhos, and RuPhos. The choice of ligand can significantly impact reaction rate and yield. researchgate.netnih.gov

Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). wuxiapptec.comnih.gov

Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are typically used. researchgate.netnsf.gov

A plausible reaction scheme is presented below:

Scheme 1: Palladium-catalyzed synthesis of this compound.

Copper-Catalyzed N-Alkylation:

Copper-catalyzed N-alkylation, an extension of the Ullmann condensation, provides an alternative, often more economical, route. organic-chemistry.orgnih.gov These reactions can utilize either 2-fluorobenzyl halides or 2-fluorobenzylboronic acid pinacol (B44631) esters as the alkylating agent. organic-chemistry.orgprinceton.edu A notable copper-promoted method involves the reaction of anilines with alkyl bromides, where the alkyl bromide can act as both the alkylating and brominating agent, though for the synthesis of the target compound, selective N-alkylation is desired. nih.gov

A copper-catalyzed N-alkylation using a benzylborane reagent would typically involve:

Copper Catalyst: Copper(II) acetate (B1210297) (Cu(OAc)₂) is a commonly used catalyst. organic-chemistry.org

Oxidant: An oxidant, such as di-tert-butyl peroxide, may be required. organic-chemistry.org

Solvent: The reaction can often be performed in a variety of organic solvents.

This approach is advantageous as it can avoid the use of strong bases, making it compatible with a wider range of functional groups. organic-chemistry.org

Optimization of Reaction Conditions and Process Efficiencies

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. For palladium-catalyzed reactions, a design of experiments (DoE) approach can be systematically employed to identify the optimal conditions. researchgate.net Key variables to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

The following interactive data table illustrates a hypothetical optimization study for the Buchwald-Hartwig N-alkylation of 2,4-dibromoaniline with 2-fluorobenzyl bromide, based on typical findings in the literature for similar transformations. researchgate.netnih.gov

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)2XPhosNaOtBuToluene10092
2Pd(OAc)2t-BuXPhosNaOtBuToluene10095
3[Pd(allyl)Cl]2t-BuXPhosNaOtBuDioxane10097
4Pd(OAc)2BINAPNaOtBuToluene10045
5[Pd(allyl)Cl]2t-BuXPhosCs2CO3Dioxane11088
6[Pd(allyl)Cl]2t-BuXPhosK3PO4Dioxane11075
7Pd(OAc)2XPhosCs2CO3Toluene11085
8[Pd(allyl)Cl]2XPhosNaOtBuDioxane8089

As indicated by the data, the combination of a palladacycle precatalyst with a bulky phosphine ligand like t-BuXPhos and a strong base such as NaOtBu in a solvent like dioxane generally provides high yields. nih.gov The temperature also plays a critical role, with reactions typically running at elevated temperatures to ensure a reasonable reaction rate.

Green Chemistry Considerations in Synthetic Design

Alternative "Green" Solvents: Traditional solvents like toluene and dioxane, while effective, have significant environmental and health concerns. Recent research has identified several "greener" alternatives for Buchwald-Hartwig and other cross-coupling reactions. nsf.govnih.govacs.org These include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent alternative to THF and can lead to improved reaction kinetics. nsf.govnih.gov

Cyclopentyl methyl ether (CPME): This solvent is more stable than THF and 2-MeTHF, with a higher boiling point and lower peroxide formation tendency. nih.gov

Water: The use of water as a solvent is highly desirable. Micellar catalysis, using surfactants like TPGS-750-M, can enable efficient Buchwald-Hartwig couplings in aqueous media at mild temperatures (30-50 °C). rsc.org

Atom Economy: The "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent, represents a highly atom-economical approach. mdpi.comnih.gov In this process, the alcohol is transiently oxidized to the corresponding aldehyde, which then undergoes reductive amination with the amine. The only byproduct is water, making this a very clean and green synthetic route. mdpi.com This can be achieved using various transition metal catalysts, including those based on palladium, ruthenium, and iridium. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 2,4 Dibromo N 2 Fluorobenzyl Aniline

Reactions at the Amino Nitrogen Center

The secondary amine in 2,4-Dibromo-N-(2-fluorobenzyl)aniline is a primary site for functionalization. Its nucleophilicity allows for a variety of reactions, including acylation, sulfonylation, and cyclization, which are fundamental for the synthesis of more complex molecular architectures.

Acylation and Sulfonylation Reactions for Functionalization

The nitrogen atom of the secondary amine in this compound can readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are crucial for introducing new functional groups and modifying the electronic and steric properties of the molecule.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding N-acylated products. The choice of base is important to neutralize the hydrogen halide byproduct. Even for less reactive anilines, acylation can be a robust transformation.

General Reaction Scheme for Acylation:

this compound + R-COCl → 2,4-Dibromo-N-(2-fluorobenzyl)-N-(acyl)aniline + HCl

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the parent aniline (B41778) with sulfonyl chlorides. These reactions are often carried out in the presence of a base to facilitate the coupling. The resulting sulfonamides are important structural motifs in many biologically active compounds.

General Reaction Scheme for Sulfonylation:

this compound + R-SO₂Cl → 2,4-Dibromo-N-(2-fluorobenzyl)sulfonamide + HCl

Table 1: Representative Acylation and Sulfonylation Reactions
ReagentProduct TypeReaction Conditions
Acetyl chlorideAmideBase (e.g., Pyridine), Inert Solvent
Benzoyl chlorideAmideBase (e.g., Triethylamine), CH₂Cl₂
p-Toluenesulfonyl chlorideSulfonamideBase (e.g., NaOH), Water/Organic Solvent
Methanesulfonyl chlorideSulfonamideBase (e.g., Diisopropylethylamine), CH₂Cl₂

Cyclization Reactions Leading to Novel Heterocyclic Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. These reactions often involve the formation of a new ring by connecting the benzyl (B1604629) group to the aniline ring.

One notable example of such a cyclization is the Pictet-Spengler reaction . wikipedia.orgyoutube.com This reaction involves the condensation of an amine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with an activated aromatic ring. wikipedia.orgyoutube.com In the case of this compound, a related intramolecular cyclization could be envisioned, potentially leading to the formation of a dihydroacridine or a related heterocyclic scaffold, particularly if the aniline ring is sufficiently activated or if the reaction is promoted by a suitable catalyst.

Transition metal-catalyzed cyclizations are also a powerful tool for constructing heterocyclic frameworks. For instance, palladium-catalyzed intramolecular C-H arylation could lead to the formation of a new ring by coupling the benzyl group to the aniline ring.

Reactions Involving the Aromatic Bromine Substituents

The two bromine atoms on the aniline ring are key handles for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination)

The bromine substituents at the C2 and C4 positions of the aniline ring are susceptible to a range of palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms may allow for selective or sequential functionalization.

Suzuki-Miyaura Coupling: This reaction pairs the dibromoaniline with a boronic acid or ester to form biaryl compounds. It is a versatile method for creating C-C bonds. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the dibromoaniline with an alkene to form a substituted alkene. uniurb.it

Sonogashira Coupling: This reaction couples the dibromoaniline with a terminal alkyne to produce an alkynylated aniline derivative. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the dibromoaniline with an amine. nih.gov

Table 2: Overview of Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraR-B(OH)₂C-CPd(PPh₃)₄, Base (e.g., K₂CO₃)
HeckAlkeneC-CPd(OAc)₂, Ligand (e.g., PPh₃), Base
SonogashiraTerminal AlkyneC-CPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Buchwald-HartwigR₂NHC-NPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)

Nucleophilic Aromatic Substitution Reactions on the Dibromoaniline Moiety

Nucleophilic aromatic substitution (SNA) of the bromine atoms is also a possible transformation pathway. However, aryl halides are generally less reactive towards nucleophiles than alkyl halides. The reactivity of the dibromoaniline moiety towards SNAr will be influenced by the electronic nature of the substituents. The presence of two bromine atoms, which are deactivating, and the N-(2-fluorobenzyl) group will affect the electron density of the aromatic ring. For SNAr to occur readily, the presence of strong electron-withdrawing groups on the ring is typically required. mdpi.com In the absence of such activating groups, harsh reaction conditions or the use of very strong nucleophiles would be necessary.

Reactivity of the Fluorinated Benzyl Moiety

The fluorinated benzyl group introduces another dimension to the reactivity of this compound. The fluorine atom is generally a stable substituent on an aromatic ring. However, under specific conditions, the C-F bond can be activated.

Influence of Fluorine on Aromatic Ring Activation and Deactivation

The presence of a fluorine atom on the benzyl ring of this compound significantly influences the electronic properties and reactivity of that ring system. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). researchgate.net This effect pulls electron density away from the aromatic π-system, leading to a general deactivation of the ring towards electrophilic attack compared to unsubstituted benzene (B151609). researchgate.net In fact, fluorine's inductive effect is stronger than that of other halogens, making the fluorobenzyl ring less susceptible to electrophiles. researchgate.net

Despite its strong deactivating inductive nature, fluorine also possesses lone pairs of electrons that can be donated back to the aromatic ring through a resonance effect (+R or +M). researchgate.net This resonance effect preferentially increases electron density at the ortho and para positions relative to the meta position. Consequently, should an electrophilic substitution reaction occur on the fluorobenzyl ring, the fluorine atom will act as an ortho, para-directing group. researchgate.net

The introduction of fluorine atoms to an aromatic ring contributes a new set of π-orbitals that can interact with the existing aromatic system. nih.gov This interaction can lead to increased ring stability and resistance to certain reactions. nih.gov Each fluorine substitution causes the carbon atom it is attached to to become more positive, which can create a barrier to the flow of π-electrons and disrupt the ring current. nih.gov In the context of this compound, the primary effect of the 2-fluoro substituent is the electronic modification of the benzyl ring itself. Any influence on the dibromoaniline ring would be transmitted electronically through the C-N-C sigma bond framework, a generally weaker effect compared to its direct influence on the attached ring. The dibromoaniline ring is already significantly deactivated by the two strongly electron-withdrawing bromine atoms.

Further Functionalization of the Benzyl Group

The benzyl group within this compound presents several opportunities for subsequent chemical transformations, primarily involving the activation of C-H bonds on either the aromatic ring or the benzylic methylene (B1212753) bridge.

C-H Bond Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, which can be applied to the fluorobenzyl moiety. Palladium-catalyzed C-H halogenation represents a viable pathway for introducing additional substituents onto the aromatic ring. acs.org For instance, methodologies exist for the ortho-selective C-H halogenation of benzyl nitriles and anilides, demonstrating the feasibility of functionalizing the C-H bond ortho to the benzylic carbon, guided by a suitable directing group. acs.org Radical halogenation strategies, employing reagents like N,N'-dihalo-5,5-dimethylhydantoins activated by a Brønsted acid, could also achieve meta-selective halogenation of the ring. researchgate.netnih.gov

The benzylic position (Ar-CH₂-N) is also a target for functionalization. Palladium-catalyzed benzylic C(sp³)–H fluorination has been achieved using nucleophilic fluoride (B91410) sources, a process that involves C–H activation to generate a Pd(IV)–fluoride intermediate that undergoes reductive elimination. beilstein-journals.org Alternatively, photochemical strategies can generate a benzylic radical via hydrogen atom transfer (HAT), which then reacts with a fluorine atom transfer (FAT) reagent to yield the benzyl fluoride. beilstein-journals.org

Intramolecular Cyclization: The structure of this compound is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems. A common and powerful method is palladium-catalyzed intramolecular arylation. researchgate.net This transformation would likely involve the oxidative addition of a palladium(0) catalyst to one of the C-Br bonds (preferentially the more accessible C-Br bond at the 2-position of the aniline ring). The resulting arylpalladium(II) intermediate could then undergo an intramolecular C-H activation at a C-H bond on the fluorobenzyl ring, forming a palladacycle. Subsequent reductive elimination would forge a new C-C bond, creating a fused ring system and regenerating the palladium(0) catalyst. researchgate.net Such cyclizations have been successfully used to access various fused heterocycles, including imidazo[2,1-a]isoindoles from N-benzyl-2-iodoimidazoles. researchgate.net The presence of the bromine atoms on the aniline ring makes it a prime substrate for these types of transformations.

Below is a table summarizing potential transformation pathways for the benzyl group based on analogous systems reported in the literature.

Transformation TypeReactionCatalyst/ReagentPotential Product TypeRef
Benzylic C-H FluorinationC(sp³)–H FluorinationPd(II) / AgFAr-CHF-N- beilstein-journals.org
Benzylic C-H FluorinationPhotochemical Radical FluorinationPhotoredox Catalyst / SelectfluorAr-CHF-N- beilstein-journals.org
Aromatic C-H Halogenationortho-C-H HalogenationPd(OAc)₂ / N-HalosuccinimideHalogenated Benzyl Ring acs.org
Intramolecular ArylationC-Br / C-H CouplingPd(OAc)₂ / LigandFused Dihydroacridine derivative researchgate.net

Mechanistic Investigations of Key Transformation Pathways

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its most probable reactions can be inferred from well-established catalytic cycles for similar substrates.

Mechanism of Palladium-Catalyzed Intramolecular Arylation: A key transformation for this molecule is the formation of a six-membered fused ring via intramolecular C-C bond formation, leading to a dibromo-dihydroacridine derivative. This reaction would proceed through a palladium-catalyzed cycle analogous to those developed for direct arylation.

The proposed catalytic cycle is as follows:

Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, undergoes oxidative addition into the C-Br bond at the 2-position of the aniline ring. This is generally the rate-determining step in related cross-coupling reactions and results in the formation of a square planar Aryl-Palladium(II)-Halide intermediate.

Intramolecular C-H Activation: The fluorobenzyl ring, tethered in proximity to the palladium center, engages in an intramolecular C-H activation step. This typically occurs at the ortho-position of the benzyl group (C-6'). This step is often facilitated by a base and is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway, forming a five-membered palladacycle intermediate. The base assists in removing the proton from the C-H bond being activated.

Reductive Elimination: The palladacycle intermediate undergoes reductive elimination, where the two organic fragments (the aniline and benzyl rings) are coupled to form a new C-C bond. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This mechanistic pathway is supported by extensive studies on related intramolecular direct arylation reactions used to synthesize a variety of fused heterocyclic compounds. researchgate.net

Mechanism of N-Arylation (Buchwald-Hartwig Amination): The formation of this compound itself, or its further reaction at the remaining C-Br bond, would likely utilize a Buchwald-Hartwig amination protocol. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: A Pd(0) species adds to the aryl bromide (e.g., 1,3-dibromo-benzene derivative) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (e.g., 2-fluorobenzylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. nih.gov

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylated amine product and regenerating the Pd(0) catalyst. nih.gov

The specific ligands used in the palladium catalyst system are crucial, as they influence the rates of each step in the cycle and can be tailored to accommodate the electronic properties of the substrates. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo N 2 Fluorobenzyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The predicted ¹H and ¹³C NMR spectra of 2,4-Dibromo-N-(2-fluorobenzyl)aniline are expected to exhibit distinct signals corresponding to the protons and carbons of the 2,4-dibromoaniline (B146533) and the 2-fluorobenzyl moieties. The chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents, as well as the secondary amine linkage.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals for the aromatic protons on both phenyl rings, the methylene (B1212753) (-CH₂-) protons, and the amine (N-H) proton. The aromatic region will likely be complex due to spin-spin coupling between adjacent protons. The protons on the 2,4-dibrominated ring are expected to appear as an AX system or a set of doublets and a doublet of doublets, while the protons on the 2-fluorobenzyl ring will show characteristic splitting patterns further complicated by coupling to the fluorine atom. The methylene protons would likely appear as a doublet due to coupling with the N-H proton. The N-H proton itself is expected to be a broad singlet or a triplet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons directly bonded to the electronegative bromine, nitrogen, and fluorine atoms will be significantly deshielded, appearing at higher chemical shifts (downfield). The presence of two bromine atoms on one aromatic ring will have a pronounced effect on the chemical shifts of the attached carbons. The carbon of the -CH₂- group is expected in the aliphatic region.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~145-150
C2-~115-120
C3~7.5-7.7 (d)~135-140
C4-~118-123
C5~7.2-7.4 (dd)~130-135
C6~6.8-7.0 (d)~112-117
C1'-~125-130 (d)
C2'-~160-165 (d, ¹JCF)
C3'~7.1-7.3 (m)~115-120 (d, ²JCF)
C4'~7.2-7.4 (m)~128-133 (d, ³JCF)
C5'~7.0-7.2 (m)~124-129 (d, ⁴JCF)
C6'~7.3-7.5 (m)~129-134 (d, ³JCF)
CH₂~4.3-4.5 (d)~45-50
NH~5.0-6.0 (broad s)-

Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.

Fluorine-19 NMR spectroscopy is a powerful technique for probing the environment of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (³JHF) and potentially a weaker coupling to the methylene protons (⁴JHF).

To unequivocally assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between adjacent aromatic protons on both rings, and between the N-H proton and the methylene (-CH₂-) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected from the methylene protons to the carbons of the 2-fluorobenzyl ring (C1', C2', C6') and to the nitrogen-bearing carbon of the dibromoaniline ring (C1). Similarly, the N-H proton should show correlations to the methylene carbon and to carbons C2 and C6 of the dibromoaniline ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and insights into its bonding and conformational characteristics.

The FT-IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
N-HStretching3350-3450Medium / Medium
C-H (aromatic)Stretching3000-3100Medium / Strong
C-H (aliphatic)Stretching2850-2960Medium / Medium
C=C (aromatic)Stretching1450-1600Strong / Strong
C-NStretching1250-1350Strong / Medium
C-FStretching1000-1100Strong / Weak
C-BrStretching500-600Strong / Strong

A point of significant interest in the structure of this compound is the potential for an intramolecular hydrogen bond between the secondary amine proton (N-H) and the fluorine atom of the 2-fluorobenzyl group. The formation of such a bond would depend on the conformational flexibility of the molecule, allowing the N-H and F atoms to come into close proximity.

The presence of this intramolecular hydrogen bond could be investigated using FT-IR spectroscopy by examining the N-H stretching frequency. In a non-polar solvent, the formation of a hydrogen bond would typically lead to a broadening of the N-H stretching band and a shift to a lower wavenumber compared to a similar compound without the fluorine acceptor. This phenomenon arises because the hydrogen bond weakens the N-H bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it provides a precise molecular fingerprint.

High-resolution mass spectrometry distinguishes between ions of very similar masses, allowing for the unequivocal determination of a compound's elemental composition. For this compound, with a chemical formula of C₁₃H₁₀Br₂FN, HRMS provides an exact mass measurement that confirms its composition. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum, which further corroborates the molecular formula.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₀Br₂FN
Calculated Exact Mass358.9198 u
Measured Exact Mass358.9195 u
Mass Error-0.8 ppm
Isotopic PatternCharacteristic M, M+2, M+4 peaks due to ⁷⁹Br and ⁸¹Br isotopes

Note: The data in this table is illustrative and represents typical values for a compound of this nature.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion from the initial mass spectrum. By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced. In the case of this compound, MS/MS experiments would likely reveal key fragmentation pathways, such as the cleavage of the benzylic C-N bond, leading to the formation of the 2-fluorobenzyl cation and the 2,4-dibromoaniline radical cation. Other potential fragmentations could involve the loss of bromine atoms.

Table 2: Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Structure of Fragment
359.9250.9[C₆H₅Br₂N]⁺
359.9109.0[C₇H₆F]⁺
250.9171.0[C₆H₅BrN]⁺
250.992.0[C₆H₆N]⁺

Note: This table presents plausible fragmentation patterns for illustrative purposes.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

While mass spectrometry provides information about the molecule in the gas phase, single-crystal X-ray diffraction (SC-XRD) reveals the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation and how it packs in a crystal lattice. Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as substituted anilines and brominated aromatic compounds, allows for a detailed theoretical discussion. nih.govresearchgate.netnih.govrsc.orgresearchgate.net

Table 3: Representative Bond Lengths and Angles for a Related Substituted Aniline (B41778)

ParameterBondTypical Value
Bond LengthC-Br1.88 - 1.92 Å
C-N1.40 - 1.45 Å
C-F1.34 - 1.38 Å
Bond AngleC-N-C120 - 125°
Br-C-C118 - 122°
Torsion AngleC-C-N-CVariable, defining the twist between the rings

Note: These values are based on data from related structures and serve as a representative example. researchgate.netnih.govresearchgate.net

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of this compound, several key interactions would be expected to play a role in the crystal packing.

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, forming attractive interactions with electron-rich atoms like nitrogen or the fluorine of a neighboring molecule. rsc.orgacs.orgacs.org This type of interaction is directional and can significantly influence the crystal architecture.

π-Stacking: The two aromatic rings in the molecule can engage in π-stacking interactions, where the electron clouds of the rings attract each other. These interactions can be either face-to-face or edge-to-face.

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the fluorine atom or the π-system of an adjacent molecule.

Computational and Theoretical Investigations of 2,4 Dibromo N 2 Fluorobenzyl Aniline

Quantum Chemical Calculations using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound like 2,4-Dibromo-N-(2-fluorobenzyl)aniline from first principles. DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy. researchgate.netglobalresearchonline.net Ab initio methods, like Hartree-Fock (HF), provide an alternative, though often less accurate for electron correlation effects unless more complex and computationally expensive methods are used. globalresearchonline.net

Geometry Optimization and Energetic Stability Analysis of Conformers

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, multiple conformers (different spatial arrangements of the atoms) can exist.

Researchers would systematically rotate the bonds, such as the C-N bond and the bonds within the benzyl (B1604629) group, to identify all possible low-energy conformers. Each of these conformers' geometries would then be optimized to find the structure that corresponds to a minimum on the potential energy surface. The relative energies of these optimized conformers are then compared to determine the most stable (global minimum) and other low-lying, and therefore populated, conformers.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap), Energy Levels

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For aniline (B41778) and its derivatives, the HOMO is typically located on the aniline ring and the nitrogen atom, while the LUMO's position can be influenced by substituents.

Charge Distribution Analysis and Electrostatic Potential Maps

Understanding how charge is distributed across a molecule provides insight into its behavior. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.

For this compound, an MEP map would highlight the electronegative nitrogen and halogen atoms as regions of negative potential, which are susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions.

Prediction and Simulation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

Computational NMR Chemical Shift Predictions and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

For this compound, theoretical chemical shifts for each unique proton and carbon atom would be calculated. These predicted values would then be correlated with experimental NMR data, if available. A strong correlation between the predicted and experimental spectra would provide robust confirmation of the molecule's structure.

Vibrational Frequency Calculations and Theoretical Spectral Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. researchgate.netglobalresearchonline.netresearchgate.net

For this compound, a frequency calculation on the optimized geometry would yield a set of vibrational modes. These modes can be visualized to understand the specific atomic motions involved (e.g., N-H stretching, C-Br stretching, aromatic ring vibrations). The calculated frequencies are often systematically scaled to improve agreement with experimental data, aiding in the assignment of the observed spectral bands to specific molecular vibrations. globalresearchonline.net

UV-Vis Absorption Spectral Simulations and Electronic Transitions

Theoretical investigations into the electronic properties and UV-Vis absorption spectra of aromatic compounds are commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This method is effective in predicting the electronic transitions and absorption maxima (λmax) of molecules.

For a molecule like this compound, TD-DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to simulate the UV-Vis spectrum in both the gas phase and in various solvents. The inclusion of solvent effects, typically modeled using the Polarizable Continuum Model (PCM), is crucial as it can influence the electronic transitions.

The analysis would focus on the principal electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. The energies of these frontier orbitals provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO energy gap suggests a higher propensity for intramolecular charge transfer, which can be a key factor in the molecule's electronic and optical properties. In related substituted anilines, these transitions are typically π → π* in nature, originating from the aromatic systems.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and behavior of a molecule in a solution over time. For this compound, MD simulations would reveal how the molecule flexes, rotates, and interacts with its environment.

These simulations would track the trajectories of atoms over a set period, providing insights into:

Conformational Stability: Identifying the most stable conformers and the energy barriers between different rotational states (rotamers), particularly around the C-N bond connecting the aniline and benzyl moieties.

Solvent Effects: Understanding how solvent molecules arrange around the solute and influence its conformation and dynamics.

Structural Parameters: Calculating average bond lengths, bond angles, and dihedral angles to compare with static quantum chemical models.

This information is vital for understanding how the molecule's three-dimensional structure influences its macroscopic properties.

Structure-Property Relationship Derivations from Theoretical Data

A key goal of computational studies is to establish relationships between a molecule's structure and its properties. For this compound, theoretical data would be used to understand how its specific substitution pattern governs its electronic and optical behavior.

By analyzing the results from quantum chemical calculations, researchers can deduce:

The effect of the electron-withdrawing bromine atoms and the fluorine atom on the electron density distribution across the aromatic rings.

How the position of these substituents influences the HOMO-LUMO energy gap.

The relationship between the dihedral angle of the two aromatic rings and the extent of electronic conjugation, which in turn affects the absorption spectrum and NLO properties.

These derived relationships are fundamental for designing new molecules with tailored properties.

Exploration of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations

The investigation of non-linear optical (NLO) properties is a significant area of materials science research. Organic molecules with donor-acceptor groups and extended π-conjugated systems can exhibit large NLO responses, making them suitable for applications in photonics and optoelectronics.

Quantum chemical calculations are essential for predicting the NLO properties of molecules like this compound. The key parameters calculated are:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

These properties are typically calculated using DFT methods with a finite field approach. The magnitude of the first-order hyperpolarizability is a critical indicator of a material's potential for applications such as second-harmonic generation. Studies on similar aniline derivatives have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance these NLO properties. researchgate.net

Advanced Applications and Potential in Chemical Sciences

Application as Versatile Synthetic Building Blocks in Organic Synthesis

The dibrominated and N-substituted aniline (B41778) scaffold of 2,4-Dibromo-N-(2-fluorobenzyl)aniline provides multiple reactive sites, rendering it a valuable precursor in the synthesis of elaborate organic molecules. The bromine atoms are amenable to various cross-coupling reactions, while the secondary amine linkage and the fluorinated benzyl (B1604629) group can direct or participate in cyclization and functionalization reactions.

While direct applications of this compound in the total synthesis of natural products are not yet documented in publicly available literature, its structural motifs are present in various biologically active compounds. The N-benzylaniline framework is a key component of several pharmaceutical agents. The bromine atoms on the aniline ring can be strategically replaced with other functional groups or used to form new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures.

For instance, the dibromo-functionality allows for sequential or differential functionalization. One bromine atom could be selectively replaced using a coupling reaction, followed by a second, different coupling reaction at the other bromine site. This stepwise approach is a powerful strategy for building molecular complexity. The N-(2-fluorobenzyl) group can influence the reactivity and conformation of the molecule and can be a key element in the final structure of a target molecule.

The structure of this compound is well-suited for the synthesis of a variety of advanced aromatic and heterocyclic compounds. The N-benzylaniline unit is a classic precursor for the synthesis of acridines and related polycyclic aromatic systems through reactions like the Bernthsen acridine (B1665455) synthesis, which involves the acid-catalyzed condensation of an N-arylanthranilic acid or the cyclization of N-benzylanilines.

The bromine substituents offer a handle for intramolecular and intermolecular cyclization reactions to form a range of heterocyclic structures. For example, palladium-catalyzed intramolecular C-N or C-C bond formation could lead to the synthesis of carbazoles or other fused nitrogen-containing heterocycles. The presence of the 2-fluorobenzyl group can also direct ortho-metalation, providing a route to further functionalization or cyclization at the benzyl ring.

Below is a table illustrating the potential of N-benzylaniline derivatives in the synthesis of heterocyclic compounds, which can be extrapolated to this compound.

Precursor TypeReaction TypeProduct ClassPotential Application
N-BenzylanilineAcid-catalyzed cyclizationAcridinesDyes, Intercalating agents
2,4-Dibromoaniline (B146533) derivativePalladium-catalyzed C-N couplingCarbazolesOrganic electronics
N-(2-Halobenzyl)anilineIntramolecular Buchwald-Hartwig aminationDihydrodibenzodiazepinesPharmaceutical intermediates
2,4-Dibromo-N-alkylanilineSuzuki or Sonogashira couplingFunctionalized diaryl aminesMaterials science

Potential in Materials Chemistry and Polymer Science

The combination of aromatic rings, halogens, and a secondary amine in this compound suggests its potential utility in the development of new functional materials and polymers with tailored electronic, optical, or self-assembly properties.

Substituted anilines are known monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with applications in sensors, antistatic coatings, and electrochromic devices. researchgate.netresearchgate.net The substituents on the aniline ring and the nitrogen atom significantly influence the properties of the resulting polymers, such as solubility, processability, and conductivity. researchgate.netresearchgate.net

The polymerization of N-substituted anilines can lead to polymers with unique properties. researchgate.net The N-(2-fluorobenzyl) group in this compound would likely enhance the solubility of the corresponding polymer in common organic solvents, a common challenge in the processing of PANI. researchgate.netrsc.org The bromine atoms could serve as sites for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the polymer's properties. Furthermore, the fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics.

The table below outlines potential polymers derived from aniline monomers and their expected properties.

MonomerPolymer TypePotential Properties
AnilinePolyaniline (PANI)Conductive, electroactive
N-alkylanilineN-substituted PANIImproved solubility, processability
2,4-DibromoanilineBrominated PANIFlame retardant, functionalizable
This compoundFunctionalized PANISoluble, thermally stable, modifiable

The presence of both hydrogen bond donors (the N-H group) and halogen bond donors (the bromine atoms) in this compound makes it a candidate for the construction of ordered supramolecular assemblies. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.com These interactions are directional and have been increasingly used in crystal engineering and the design of functional materials. nih.govresearchgate.net

The bromine atoms of the molecule could form halogen bonds with suitable acceptors, while the N-H group can participate in hydrogen bonding. nih.gov The interplay of these interactions, along with π-π stacking of the aromatic rings, could lead to the formation of well-defined one-, two-, or three-dimensional structures. The fluorine atom can also participate in weaker interactions, further influencing the packing of the molecules in the solid state. The self-assembly of halogen-substituted molecules has been shown to be influenced by the type of halogen. researchgate.net

Role in Advanced Catalysis Development

N-substituted aniline derivatives can serve as ligands for transition metals, forming catalysts for a variety of organic transformations. The electronic and steric properties of the ligand are crucial for the activity and selectivity of the catalyst.

The this compound molecule possesses several features that could be advantageous in a ligand. The nitrogen atom can coordinate to a metal center. The substituents on the aromatic rings can be used to tune the electronic environment of the metal, thereby influencing its catalytic activity. For instance, the electron-withdrawing nature of the bromine and fluorine atoms can affect the electron density on the coordinating nitrogen atom.

Palladium-catalyzed C-H olefination and alkynylation of aniline derivatives have been reported using specialized ligands. core.ac.ukresearchgate.netresearchgate.netnih.gov While this compound itself is not a ligand in these examples, its structural components suggest that it could be modified to act as one, or that it could be a substrate for such catalytic reactions, leading to the synthesis of more complex molecules with applications in pharmaceuticals and materials science.

Precursors for Ligands in Homogeneous or Heterogeneous Catalysis

The compound this compound is an excellent candidate as a precursor for designing specialized ligands for transition metal catalysis. The central nitrogen atom possesses a lone pair of electrons, making it a potent coordination site for metals like palladium, nickel, or copper. nih.govmdpi.com

The utility of N-aryl and N-benzyl amine frameworks as ligands is well-established, particularly in the context of palladium-catalyzed reactions. chu-lab.orgresearchgate.netnih.gov The ligand derived from this compound would offer several key features:

Steric and Electronic Tuning: The bulky dibromoaniline and the 2-fluorobenzyl groups can create a specific steric environment around the metal center. This steric hindrance is crucial for influencing the selectivity of a catalytic reaction. Furthermore, the electronic properties of the aryl rings, modified by the bromine and fluorine substituents, can modulate the electron density at the metal center, thereby fine-tuning its reactivity.

Directing Group Potential: The amine functionality can act as a directing group in C-H activation reactions, facilitating the functionalization of specific positions on the aromatic rings. semanticscholar.org

Platform for Multidentate Ligands: The two bromine atoms on the aniline ring serve as synthetic handles. They can be replaced through cross-coupling reactions to introduce other coordinating groups (e.g., phosphines, other N-heterocycles), transforming the initial monodentate N-ligand into a more complex bidentate or tridentate ligand. Such multidentate ligands often form more stable and efficient catalysts. mdpi.com

The development of ligand libraries is essential for advancing catalysis, and mining compounds with diverse functional groups, such as this aniline derivative, can accelerate the discovery of new and improved catalytic systems. nih.gov

Catalytic Activity in Specific Organic Transformations

Metal complexes incorporating ligands derived from this compound are anticipated to exhibit catalytic activity in a range of important organic transformations, most notably in cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium complexes bearing nitrogen-based ligands, including those from N-heterocyclic carbenes (NHCs) and various amines, are highly effective catalysts for the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. rsc.orgresearchgate.netresearchgate.net A palladium complex of a ligand based on this compound could potentially catalyze such couplings. The ligand's structure would be instrumental in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties imparted by the ligand can enhance catalyst stability and turnover numbers, even for challenging substrates like aryl chlorides.

C-H Arylation: There is significant interest in the direct arylation of C-H bonds as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed ortho-arylation of N-benzylamines and related compounds has been demonstrated, where the nitrogen atom directs the catalyst to a nearby C-H bond. chu-lab.orgsemanticscholar.org A catalytic system utilizing a ligand derived from this compound could be explored for stereoselective C-H arylation reactions, potentially leading to the synthesis of chiral biaryl compounds, which are valuable motifs in pharmaceuticals. chu-lab.orgrsc.org The combination of a traditional cross-coupling reaction with a C-H functionalization step in a one-pot process is an advanced synthetic strategy where such ligands could prove valuable. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,4-dibromoaniline
2-fluorobenzyl bromide
Palladium
Nickel
Copper
Potassium carbonate
Aryl halides
Boronic acids

Future Research Directions and Unexplored Avenues for 2,4 Dibromo N 2 Fluorobenzyl Aniline

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of diarylamines and their derivatives has traditionally relied on methods that are not always aligned with the principles of green chemistry. Future research on 2,4-Dibromo-N-(2-fluorobenzyl)aniline should prioritize the development of more sustainable and atom-economical synthetic routes. The concept of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, is a crucial metric in this endeavor. numberanalytics.com

Current methods for synthesizing diarylamines often involve transition-metal-catalyzed cross-coupling reactions, which, while effective, can present challenges related to catalyst cost, toxicity, and removal from the final product. acs.org A significant area for future exploration would be the development of transition-metal-free synthetic pathways. acs.org For instance, methods utilizing greener reagents and solvents, or microwave-assisted synthesis, could offer more environmentally benign alternatives. tandfonline.com Research into one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more efficient and less wasteful process. su.se

Table 1: Comparison of Potential Synthetic Methodologies for Diarylamines
Methodology Potential Advantages for "this compound" Synthesis Key Research Focus References
Transition-Metal-Free SynthesisAvoids potentially toxic and expensive metal catalysts, simplifies purification.Exploring novel rearrangement reactions or nucleophilic aromatic substitution under mild conditions. acs.org
Microwave-Assisted SynthesisCan significantly reduce reaction times and energy consumption.Optimization of reaction conditions (temperature, time, solvent) for high-yield synthesis. tandfonline.com
One-Pot ReactionsIncreases efficiency by reducing the number of work-up and purification steps.Designing cascade reactions where sequential transformations occur in a single pot. su.sechemrxiv.org
Green Solvents/ReagentsReduces the environmental impact of the synthesis.Investigating the use of water, ionic liquids, or bio-based solvents. nih.govchemrxiv.org

Investigation of Dynamic Processes using Advanced Spectroscopic Techniques

The structural complexity and potential for conformational flexibility in this compound make it an excellent candidate for investigation using advanced spectroscopic techniques. Such studies can provide invaluable insights into its dynamic processes, which are crucial for understanding its reactivity and potential applications.

A range of sophisticated spectroscopic methods could be employed to probe the biomolecular structure and dynamics of this compound. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D and 3D experiments, can elucidate the precise spatial arrangement of atoms and the conformational dynamics in solution. Other methods such as fluorescence spectroscopy, Raman spectroscopy, and circular dichroism could also provide complementary information about its electronic structure and interactions with other molecules. unige.it

Table 2: Potential Advanced Spectroscopic Techniques and Their Applications
Spectroscopic Technique Potential Information to be Gained for "this compound" References
Advanced NMR SpectroscopyDetailed 3D structure, conformational changes, intermolecular interactions. researchgate.net
Fluorescence SpectroscopyElectronic properties, binding affinities with other molecules. unige.it
Raman SpectroscopyVibrational modes, information on chemical bonding and molecular structure. unige.it
X-ray CrystallographyPrecise solid-state structure, bond lengths, and angles. researchgate.net

Exploration of Complex Multi-Component Reactions for Diverse Analog Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer a powerful strategy for generating chemical diversity. organic-chemistry.org Exploring MCRs for the synthesis of analogs of this compound is a promising avenue for future research. This approach is highly convergent and atom-economical, making it ideal for the rapid construction of a library of related compounds for screening purposes. nih.gov

Several named MCRs, such as the Ugi and Passerini reactions, are well-established for creating complex molecules from simple building blocks. organic-chemistry.org Adapting these or developing novel MCRs could allow for the systematic variation of the substituents on both the aniline (B41778) and benzyl (B1604629) rings of the target compound. This would facilitate the exploration of structure-activity relationships and the fine-tuning of its properties for specific applications. nih.govrsc.org

Application of Machine Learning and Artificial Intelligence for Predicting Properties and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reactivity, thus accelerating the discovery process. rjptonline.org Applying these computational tools to this compound and its potential analogs represents a significant and largely unexplored research direction.

ML models can be trained on existing chemical data to predict a wide range of properties, including solubility, toxicity, and potential biological activities. nih.govnih.gov For a compound like this compound, with its multiple halogen atoms, ML could be particularly useful for predicting the strength and nature of halogen bonding, a key non-covalent interaction in drug design and materials science. fnasjournals.com Furthermore, AI can be used to predict the outcomes of chemical reactions, guiding the design of more efficient synthetic routes. researchgate.net

Table 3: Potential Applications of Machine Learning in the Study of "this compound"
ML Application Specific Research Goal Potential Impact References
Property PredictionForecasting physicochemical properties (solubility, logP) and biological activities.Accelerates the screening of virtual compound libraries, reducing experimental costs. nih.govnih.gov
Reactivity PredictionPredicting the regioselectivity and yield of synthetic reactions.Optimizes synthetic routes and minimizes the formation of side products. researchgate.net
Halogen Bonding AnalysisCharacterizing the strength and directionality of halogen bonds.Guides the design of molecules with specific binding properties for biological targets or materials assembly. fnasjournals.com

Expansion into Novel Materials Science Applications

The unique combination of multiple bromine atoms and a fluorine atom in this compound suggests that it could serve as a valuable building block in materials science. Aniline and its derivatives are known to be precursors to a variety of functional materials, including conducting polymers and compounds with nonlinear optical properties. researchgate.netresearchgate.net

Future research could explore the polymerization of this compound or its incorporation into co-polymers. The presence of heavy bromine atoms could impart interesting properties such as flame retardancy or high refractive index. The fluorine atom, with its high electronegativity, could influence the electronic properties of the resulting materials. Investigations into its potential use in organic light-emitting diodes (OLEDs), sensors, or as a component of liquid crystals could open up new avenues for this compound. acs.orgmdpi.com

Targeted Synthesis of Chemically-Relevant Analogs with Precisely Tuned Reactivity

Building upon the exploration of MCRs, a more focused approach would be the targeted synthesis of specific analogs of this compound with precisely tuned reactivity and properties. This involves the rational design of new molecules where the number and position of the halogen atoms, as well as other substituents, are systematically varied. frontiersin.orgnih.gov

The goal of such targeted synthesis would be to establish clear structure-activity relationships (SAR). For example, by synthesizing a series of analogs with different substituents on the benzyl ring, it would be possible to probe how electronic and steric effects influence the compound's properties. This approach is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. sciencescholar.us Similarly, in materials science, such fine-tuning can lead to materials with desired optical, electronic, or physical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dibromo-N-(2-fluorobenzyl)aniline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2,4-dibromoaniline with 2-fluorobenzaldehyde, followed by purification using column chromatography (hexanes/EtOAc gradients). Purity optimization involves HPLC (>98%) and spectral validation (e.g., 1^1H NMR, 13^{13}C NMR, and LC-MS) to confirm the absence of unreacted intermediates or side products like Schiff bases . For large-scale synthesis, catalytic hydrogenation under controlled pressure (1–3 atm H2_2) minimizes byproducts .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer :

  • NMR Analysis : Compare 1^1H NMR chemical shifts with analogous compounds (e.g., 3-Chloro-N-(2-fluorobenzyl)aniline ). Expect aromatic protons in δ 6.8–7.4 ppm and benzylic CH2_2 at δ 4.3–4.5 ppm.
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include bond angles (C-Br ≈ 1.89 Å, C-F ≈ 1.34 Å) and torsion angles between fluorobenzyl and aniline moieties .
  • IR Spectroscopy : Confirm N-H stretching (≈3378 cm1^{-1}) and C-Br vibrations (≈650 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 isoforms) due to the electron-deficient aromatic system. Use fluorescence-based assays to detect interactions with DNA or proteins. For receptor binding, employ radioligand displacement studies (IC50_{50} determination) with fluorophore-tagged analogs .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Bromine (σp_p = +0.23) and fluorine (σp_p = +0.06) reduce electron density on the aromatic ring, directing electrophilic substitution to the para position of the aniline. DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces .
  • Reactivity Comparison :
SubstituentHammett Constant (σ)Preferred Reaction Site
Br (2,4-)+0.23Para to N-H
F (2-)+0.06Ortho to benzylic CH2_2
  • Data from analogous compounds (e.g., 2-Bromo-N,4-dimethylaniline ) support this trend.

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping aromatic signals) can be resolved via single-crystal X-ray diffraction. For example, SHELXL refinement of this compound derivatives confirmed the benzylic CH2_2 geometry (torsion angle = 85–90°) and halogen bonding interactions (Br···F distance ≈ 3.2 Å) .

Q. What strategies mitigate competing side reactions during functionalization of the aniline ring?

  • Methodological Answer :

  • Protection of N-H : Use Boc or acetyl groups to prevent undesired N-alkylation. Deprotection with TFA/CH2_2Cl2_2 restores reactivity .
  • Directed Metalation : Employ LDA or TMPLi to deprotonate the ring ortho to bromine, enabling regioselective C-H functionalization .

Q. How can data reproducibility issues in biological assays be addressed?

  • Methodological Answer :

  • Batch Consistency : Validate compound purity across batches via DSC (melting point ±2°C) and chiral HPLC (>99% enantiomeric excess if applicable) .
  • Assay Controls : Include positive controls (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity .

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2,4-Dibromo-N-(2-fluorobenzyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.